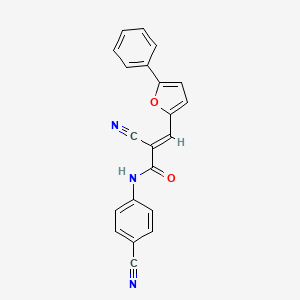
1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes including the formation of adamantyl derivatives followed by their incorporation into larger, more complex molecules. For example, the synthesis of a dipeptidyl peptidase IV inhibitor involved the creation of a molecule with an adamantyl group, suggesting a potentially similar approach for 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol (Villhauer et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds containing adamantyl groups is characterized by the adamantane skeleton's high stability and rigidity, which can influence the overall molecular conformation and potentially its biological activity. This structural rigidity is a crucial factor in the design of molecules for specific functions (Kadi et al., 2007).
Chemical Reactions and Properties
Compounds with adamantyl groups can undergo various chemical reactions, especially at functional groups attached to the adamantane core. The reactivity can be influenced by the steric bulk of the adamantyl group and its electronic properties. For example, the synthesis of 1-adamantyl derivatives by reaction with amino heterocycles demonstrates the potential for chemical modification and the introduction of new functional groups (Kazimierczuk et al., 2001).
Aplicaciones Científicas De Investigación
Chemical Inhibition and Enzymatic Pathways
Research has identified the significance of selective chemical inhibitors in understanding the metabolic pathways involving Cytochrome P450 enzymes, crucial for drug metabolism and predicting drug-drug interactions. Notably, compounds such as 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol could play a pivotal role in the development of selective inhibitors, aiding in the deciphering of specific CYP isoforms involved in drug metabolism (Khojasteh et al., 2011).
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, integral to medicinal chemistry, has been significantly advanced through the use of hybrid catalysts. These catalysts, including organocatalysts and metal catalysts, have been utilized in one-pot multicomponent reactions. The structural uniqueness of this compound could contribute to the development of new hybrid catalysts, thus facilitating the synthesis of complex molecules with broad applications (Parmar, Vala, & Patel, 2023).
Potential in Treating Neurodegenerative Diseases
Adamantane-based scaffolds, such as those found in this compound, have been identified for their pharmacological potential against neurodegenerative diseases. Their structure-activity relationships suggest they could surpass the efficacy of well-known treatments like amantadine and memantine, offering promising directions for future research in pharmacology (Dembitsky, Gloriozova, & Poroikov, 2020).
Enhancing Bioavailability of Therapeutic Drugs
The study of piperine, a compound structurally related to piperidinol derivatives, has shown to significantly enhance the bioavailability of various therapeutic drugs. This is achieved through the inhibition of drug-metabolizing enzymes and enhancing drug absorption. Understanding and applying the mechanisms through which this compound operates could lead to the development of novel adjuvants that improve drug efficacy (Srinivasan, 2007).
Propiedades
IUPAC Name |
2-(1-adamantyl)-1-(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-20(14-21-11-16-8-17(12-21)10-18(9-16)13-21)24-6-3-22(26,4-7-24)19-2-1-5-23-15-19/h1-2,5,15-18,26H,3-4,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQHRMSDINLZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CN=CC=C2)O)C(=O)CC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5509896.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)
![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)
![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)